
1-(2-Methylbenzoyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylbenzoyl)azepane, also known as MBZP, is a chemical compound belonging to the class of benzodiazepines. It is a psychoactive substance that has been found to have sedative and anxiolytic effects. MBZP has been the subject of scientific research due to its potential use in the treatment of various conditions.
Mecanismo De Acción
The exact mechanism of action of 1-(2-Methylbenzoyl)azepane is not fully understood. However, it is believed to work by enhancing the activity of gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. By enhancing the activity of GABA, this compound reduces the activity of neurons in the brain, leading to its sedative and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to its sedative and anxiolytic effects. Additionally, this compound has been found to decrease the levels of glutamate, an excitatory neurotransmitter, in the brain. This leads to the reduction of neuronal activity in the brain, which contributes to its sedative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Methylbenzoyl)azepane has several advantages for lab experiments. It is relatively easy to synthesize, making it readily available for research purposes. Additionally, its sedative and anxiolytic effects make it a useful tool for studying the effects of GABA and glutamate on neuronal activity. However, this compound also has some limitations for lab experiments. Its exact mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, its sedative effects can interfere with the behavior of animals in behavioral studies.
Direcciones Futuras
For the study of 1-(2-Methylbenzoyl)azepane include further investigation of its mechanism of action and its potential use in the treatment of other conditions.
Métodos De Síntesis
The synthesis of 1-(2-Methylbenzoyl)azepane involves the reaction of 2-methylbenzoyl chloride with 1-aminocyclohexane in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure this compound. This method has been used in several studies to synthesize this compound for research purposes.
Aplicaciones Científicas De Investigación
1-(2-Methylbenzoyl)azepane has been studied for its potential use in the treatment of various conditions such as anxiety disorders, insomnia, and seizures. It has been found to have sedative and anxiolytic effects, which make it a potential candidate for the treatment of anxiety disorders. Additionally, this compound has been found to have anticonvulsant properties, which make it a potential candidate for the treatment of seizures.
Propiedades
IUPAC Name |
azepan-1-yl-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-12-8-4-5-9-13(12)14(16)15-10-6-2-3-7-11-15/h4-5,8-9H,2-3,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIYLXXGXSEVBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-acetamidoethyl)-1-(4-chlorophenyl)-3-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7560849.png)
![5-Isopropyl-3-{[2-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}isoxazole](/img/structure/B7560859.png)
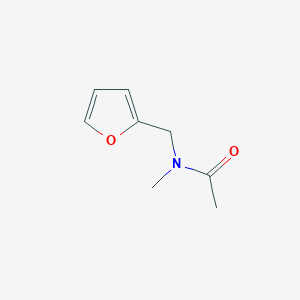
![4-amino-N-{2-[(anilinocarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B7560879.png)
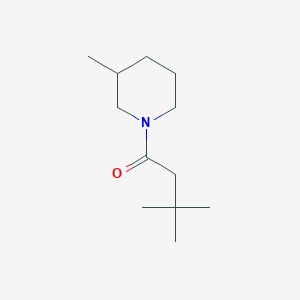
![2-oxo-N-[2-[4-(2-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]sulfonylethyl]-1H-pyridine-3-carboxamide](/img/structure/B7560890.png)
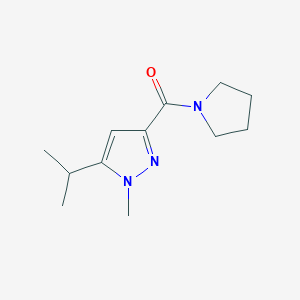
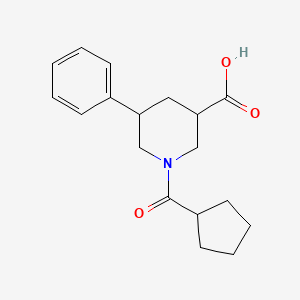
![1-{[4-(piperidin-1-ylsulfonyl)-1H-pyrrol-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B7560911.png)
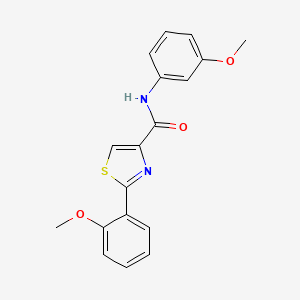
![3-Methylbenzyl [3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl] ether](/img/structure/B7560932.png)

![1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7560947.png)
